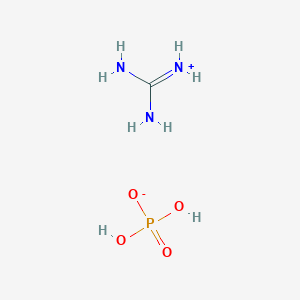

Guanidinium dihydrogen phosphate

Description

Properties

IUPAC Name |

diaminomethylideneazanium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.H3O4P/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDDGDWODCGBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])(N)N.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5423-23-4, 38848-02-1, 5423-22-3 | |

| Record name | Guanidine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38848-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5423-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201036309 | |

| Record name | Guanidinium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-07-1, 5423-22-3 | |

| Record name | Guanidinium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidinium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Crystal Growth Techniques for Guanidinium Dihydrogen Phosphate

Influence of Growth Parameters on Crystalline Quality and Morphology

The crystalline quality and morphological characteristics of Guanidinium (B1211019) Dihydrogen Phosphate (B84403) (GDP) are critically dependent on the precise control of various growth parameters. These parameters, including temperature, pH of the growth solution, and the presence of impurities, can significantly influence the nucleation process, growth rate, and the final habit of the crystals.

Temperature:

Temperature plays a pivotal role in the crystallization of GDP. An increase in temperature generally accelerates the crystal growth rate. nih.gov However, excessively high temperatures can lead to the rapid formation of insoluble phosphates, which may result in the formation of coarse and less dense crystalline structures. mdpi.com Conversely, if the temperature is too low, the reaction kinetics may be insufficient for crystal nucleation to occur. nih.gov The optimal temperature for GDP crystal growth is a balance between achieving a reasonable growth rate and maintaining a high degree of crystalline perfection. Studies on similar phosphate compounds have shown that as the temperature rises, the grain size, crystallinity, and coating thickness of phosphate coatings tend to increase. nih.gov

pH of the Solution:

The pH of the growth medium is another critical factor that can profoundly impact the crystal growth of GDP. The acidity or basicity of the solution can alter the growth rate of different crystal faces, thereby influencing the crystal habit. For example, in studies of potassium dihydrogen phosphate (KDP), it has been observed that lower acidity can restrict the growth rate of prismatic faces. researchgate.net The pH can also affect the growth mechanism itself, with different pH values potentially favoring either two-dimensional nucleation or spiral growth. researchgate.net The solubility of the compound is also highly dependent on pH, which in turn affects the supersaturation of the solution, a key driving force for crystallization. researchgate.net

The kinetics of crystal growth by oriented aggregation, a nonclassical growth mechanism, are also sensitive to pH. The rate of aggregation is often faster when the pH of the suspension is closer to the pH of zero net proton charge. researchgate.net

Influence of Impurities:

The presence of impurities in the growth solution can have a dramatic effect on the crystalline quality and morphology of GDP. Impurities can be incorporated into the crystal lattice, leading to the formation of defects. They can also adsorb onto specific crystal faces, inhibiting their growth and altering the final crystal shape. Studies on ammonium (B1175870) dihydrogen phosphate (ADP) have shown that metallic ions such as Fe³⁺ and Al³⁺ can influence the crystallization process. researchgate.net The presence of certain impurities can retard crystal growth, and the extent of this retardation can be dependent on the concentration of the impurity. researchgate.net

To mitigate the effects of impurities, it is often necessary to employ purification strategies, which are discussed in the following section.

Illustrative Data on Growth Parameter Influence:

While specific experimental data for Guanidinium Dihydrogen Phosphate is not extensively available in public literature, the following table illustrates the potential impact of varying growth parameters based on general principles observed in similar phosphate crystal systems.

| Parameter | Value | Observed Effect on Crystal Quality & Morphology |

| Temperature | Low (e.g., 25°C) | Slow growth rate, potentially smaller but well-formed crystals. |

| Moderate (e.g., 45°C) | Optimal balance of growth rate and quality, leading to larger, well-defined crystals. | |

| High (e.g., 65°C) | Rapid growth, risk of coarse, less dense crystals with potential for inclusions. mdpi.com | |

| pH | Low (e.g., < 4) | May favor specific crystal faces, potentially leading to elongated or needle-like crystals. researchgate.net |

| Near Neutral (e.g., 6-7) | Can lead to more equant (equal-sided) crystal habits. | |

| High (e.g., > 8) | May alter solubility and growth kinetics, potentially affecting crystal size and quality. | |

| Impurity (e.g., Fe³⁺) | Low Concentration | Minimal impact on crystal morphology. |

| High Concentration | Can lead to stunted growth on certain faces, causing changes in crystal habit and potential for inclusions. researchgate.net |

This table is for illustrative purposes to demonstrate general trends in phosphate crystal growth and is not based on specific experimental data for this compound.

Purification and Recrystallization Strategies for Enhanced Material Purity

The synthesis of high-purity this compound is essential for many of its applications, as impurities can significantly degrade its performance characteristics. Recrystallization is a fundamental and widely used technique to enhance the purity of crystalline materials like GDP.

The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Recrystallization Process:

A typical recrystallization process for GDP would involve the following steps:

Solvent Selection: The choice of solvent is critical. Water is a common solvent for many phosphate salts. The solubility of a related compound, guanidinium 5,5'-azotetrazolate, has been studied in various solvents, including water, methanol, ethanol, and DMF, to identify suitable systems for recrystallization. researchgate.net

Dissolution: The impure GDP is dissolved in a minimum amount of the chosen hot solvent to create a saturated or near-saturated solution.

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

Cooling: The hot, clear filtrate is allowed to cool slowly and undisturbed. As the solution cools, the solubility of GDP decreases, leading to the formation of crystals. The impurities, being present in lower concentrations, tend to remain in the solution.

Crystal Collection: The purified crystals are then collected by filtration.

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing impurities and are then dried.

For achieving very high purity, this process can be repeated multiple times. Each successive recrystallization step further reduces the concentration of impurities in the final product. For instance, in the preparation of deuterated ammonium dihydrogen phosphate, three recrystallization steps are employed. researchgate.net

Antisolvent Recrystallization:

Another recrystallization strategy is the use of an antisolvent. In this method, the impure compound is dissolved in a solvent in which it is highly soluble. An antisolvent, in which the compound is insoluble but the impurities are soluble, is then added to the solution. The addition of the antisolvent reduces the solubility of the compound, causing it to crystallize out in a purified form. Recrystallization experiments on guanidinium 5,5'-azotetrazolate have been conducted by mixing solutions with selected antisolvents. researchgate.net

Characterization of Purity:

The purity of the recrystallized GDP can be assessed using various analytical techniques. Techniques such as X-ray diffraction (XRD) can confirm the crystalline phase, while spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can help identify the presence of impurities. Thermal analysis techniques such as thermogravimetric analysis (TGA) can also provide information about the purity and thermal stability of the compound.

Advanced Structural Elucidation of Guanidinium Dihydrogen Phosphate and Its Analogues

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for the determination of the absolute structure of a crystalline material. It allows for the precise measurement of unit cell dimensions, space group symmetry, and the three-dimensional arrangement of atoms within the crystal lattice.

Determination of Unit Cell Parameters and Space Group Symmetry

A comprehensive search of available crystallographic literature and databases did not yield specific single-crystal X-ray diffraction data for guanidinium (B1211019) dihydrogen phosphate (B84403), including its unit cell parameters and space group. However, analysis of analogous compounds, such as ammonium (B1175870) dihydrogen phosphate, provides insight into the type of structural information that would be obtained from such a study. For instance, ammonium dihydrogen phosphate crystallizes in the tetragonal space group I-42d. materialsproject.org The determination of these fundamental crystallographic parameters for guanidinium dihydrogen phosphate would be the first step in a complete structural analysis.

Elucidation of Molecular Geometry and Conformation of the Guanidinium Cation and Dihydrogen Phosphate Anion

The crystal structure of this compound is composed of two ionic components: the guanidinium cation ([C(NH2)3]+) and the dihydrogen phosphate anion ([H2PO4]-).

The guanidinium cation possesses a planar and highly symmetrical structure. wikipedia.org The central carbon atom is bonded to three nitrogen atoms, and the positive charge is delocalized across the entire ion due to resonance. This delocalization contributes to its stability. wikipedia.org The geometry of the guanidinium cation is typically trigonal planar, with N-C-N bond angles approaching 120°.

The dihydrogen phosphate anion has a tetrahedral geometry, with the phosphorus atom at the center bonded to four oxygen atoms. nih.gov Two of the oxygen atoms are protonated (hydroxyl groups), and the other two carry the negative charge, which is delocalized between them. The P-O bond lengths to the non-protonated oxygen atoms are expected to be shorter than the P-OH bond lengths.

Table 1: Typical Geometric Parameters for the Constituent Ions

| Ion | Parameter | Typical Value |

|---|---|---|

| Guanidinium | C-N bond length | ~1.32 Å |

| N-C-N bond angle | ~120° | |

| Dihydrogen Phosphate | P-O bond length | Varies |

| P-OH bond length | Varies |

Note: The exact bond lengths and angles for this compound would be determined through a specific SCXRD study.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

A defining feature of the crystal structure of this compound is the extensive network of hydrogen bonds. The guanidinium cation, with its six hydrogen atoms on the amino groups, acts as a potent hydrogen bond donor. The dihydrogen phosphate anion can act as both a hydrogen bond donor (from its P-OH groups) and a strong hydrogen bond acceptor (at its negatively charged oxygen atoms).

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. It provides information about the crystalline phases present in a sample.

Confirmation of Crystalline Nature and Phase Identification

A PXRD pattern of this compound would exhibit a series of diffraction peaks at specific angles (2θ). The presence of sharp peaks confirms the crystalline nature of the material, as opposed to an amorphous solid which would produce a broad halo. Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint." By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern from a database or a calculated pattern from single-crystal data, one can confirm the phase identity and purity of the material. This is a crucial step in the characterization of any new crystalline compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonium dihydrogen phosphate |

| Guanidinium |

Comprehensive Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the intricate network of hydrogen bonds within guanidinium (B1211019) dihydrogen phosphate (B84403).

The FT-IR spectrum of guanidinium dihydrogen phosphate is characterized by a series of absorption bands that correspond to the vibrational modes of the guanidinium cation and the dihydrogen phosphate anion. The spectrum is typically dominated by strong, broad bands in the high-frequency region (above 2600 cm⁻¹), which are characteristic of the N-H stretching vibrations of the guanidinium cation involved in extensive hydrogen bonding. mdpi.com

The dihydrogen phosphate anion (H₂PO₄⁻) also contributes significantly to the FT-IR spectrum. The vibrations of this group include P=O stretching, P-O(H) stretching, and various bending modes. Theoretical calculations on related diguanidinium phosphate monohydrate suggest that the vibrational modes of the phosphate group are complex and can be coupled with other vibrations in the crystal lattice. nih.govdocumentsdelivered.com

Table 1: Characteristic FT-IR Absorption Bands for this compound and Their Tentative Assignments

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3500 - 2600 | ν(N-H) stretching of guanidinium cation involved in hydrogen bonds |

| ~1650 | δ(NH₂) scissoring of guanidinium cation |

| ~1100 - 1000 | ν(P=O) stretching of dihydrogen phosphate anion |

| ~900 | ν(P-OH) stretching of dihydrogen phosphate anion |

| Below 600 | Various bending and lattice modes |

Note: The exact peak positions can vary depending on the specific crystalline form and the extent of hydrogen bonding.

Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations of the molecular framework. In the Raman spectrum of guanidinium-containing salts, the symmetric stretching vibration of the CN₃ skeleton of the guanidinium cation is typically observed as a very strong band around 1010 cm⁻¹. mdpi.com The vibrations of the dihydrogen phosphate anion are also active in the Raman spectrum. The symmetric stretching mode of the PO₄ group in different protonation states gives rise to characteristic Raman signals. researchgate.net For instance, the symmetric stretching of P(OH)₂ is expected in the 800-900 cm⁻¹ region.

Table 2: Key Raman Peaks for this compound and Their Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1010 | νs(CN₃) symmetric stretching of guanidinium cation |

| ~880 | νs(P(OH)₂) symmetric stretching of dihydrogen phosphate anion |

| Below 200 | External (lattice) modes |

Note: These are expected peak positions based on data from related compounds.

The assignment of vibrational modes in this compound is based on a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT). nih.govdocumentsdelivered.com

Guanidinium Cation Modes:

N-H Stretching: The broad and intense bands in the 3500-2600 cm⁻¹ region of the IR spectrum are indicative of strong N-H···O hydrogen bonds between the guanidinium cations and the dihydrogen phosphate anions. mdpi.com

NH₂ Bending (Scissoring): A band around 1650 cm⁻¹ is typically assigned to the scissoring motion of the NH₂ groups.

CN₃ Symmetric Stretching: The strong Raman band near 1010 cm⁻¹ is a hallmark of the planar, D₃h symmetry of the guanidinium cation's CN₃ skeleton. mdpi.com

Dihydrogen Phosphate Anion Modes:

P=O and P-OH Stretching: The stretching vibrations of the phosphate group are sensitive to protonation. In the H₂PO₄⁻ anion, distinct bands for P=O and P-OH stretching are expected. Theoretical studies on similar compounds place the P-O-H bending modes and PO₄ stretching modes in the region between 800 cm⁻¹ and 1200 cm⁻¹. researchgate.net

O-P-O Bending: The bending modes of the phosphate tetrahedron occur at lower frequencies.

The complexity of the spectra arises from the solid-state nature of the compound, where intermolecular interactions and crystal lattice effects can lead to peak splitting and shifts.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The presence of an extensive hydrogen-bonding network in this compound is primarily evidenced by:

Broadening and Red-Shifting of N-H Stretching Bands: The N-H stretching bands in the FT-IR spectrum are significantly broadened and shifted to lower frequencies compared to free N-H groups. This is a classic spectroscopic signature of strong hydrogen bonding, indicating a weakening of the N-H bond as the hydrogen atom interacts with the oxygen atoms of the phosphate anions. mdpi.com

Shifts in Phosphate Vibrational Modes: The vibrational frequencies of the dihydrogen phosphate anion are also influenced by hydrogen bonding. The interaction of the phosphate oxygen atoms with the N-H groups of the guanidinium cation affects the P-O bond strengths and, consequently, their stretching and bending frequencies.

Low-Frequency Modes: The far-infrared and low-frequency Raman regions can reveal intermolecular vibrational modes, such as the stretching and bending of the N-H···O hydrogen bonds themselves, providing direct information about the strength of these interactions. mdpi.com

The intricate network of hydrogen bonds plays a crucial role in the stability and crystal packing of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for confirming the structural integrity of the guanidinium cation in the solid state. The guanidinium cation, [C(NH₂)₃]⁺, has a single, unique carbon atom.

In the solid-state ¹³C NMR spectrum, the guanidinium cation is expected to show a single resonance. For guanidinium hydrochloride, a similar salt, the ¹³C chemical shift is observed around 158 ppm. chemicalbook.com A similar chemical shift would be expected for this compound. The presence of a single, relatively sharp peak for the carbon atom confirms that the planar, symmetrical structure of the guanidinium cation is maintained in the crystal lattice and that the three nitrogen atoms are equivalent on the NMR timescale. Any significant distortion or loss of symmetry in the cation would likely result in a broadening of the peak or the appearance of multiple resonances. Therefore, solid-state ¹³C NMR serves as a direct probe of the integrity and local environment of the guanidinium cation within the compound.

1H NMR for Molecular Structure Elucidation

The elucidation of a molecule's structure is greatly aided by Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, which provides detailed information about the chemical environment of hydrogen atoms. For this compound, the guanidinium cation ([C(NH₂)₃]⁺) contains protons within its amine groups, and the dihydrogen phosphate anion ([H₂PO₄]⁻) contains protons in its hydroxyl groups.

While NMR spectroscopy is a standard method for studying the interaction between guanidinium groups and phosphate moieties in complex biological and chemical systems, specific experimental 1H NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for the simple salt this compound are not extensively detailed in prominent research literature. Such data would typically consist of signals corresponding to the N-H protons of the guanidinium cation and the O-H protons of the dihydrogen phosphate anion, with their chemical shifts influenced by solvent choice and hydrogen bonding interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The suitability of a material for optical applications, such as in nonlinear optical (NLO) devices, is highly dependent on its optical transparency in the ultraviolet and visible regions of the electromagnetic spectrum. A wide transparency window is crucial as it ensures that the material can be used with various laser sources without suffering from significant absorption, which can lead to energy loss and thermal damage.

Guanidinium-based crystals are a class of materials investigated for their favorable optical properties. For a material to be viable for photonic and optoelectronic applications, it must exhibit high transmittance and a low absorption coefficient in the operational wavelength range. Studies on compounds closely related to this compound demonstrate the potential of this material class. For instance, single crystals of diguanidinum hydrogen phosphate monohydrate (G2HP) and Zinc Guanidinium Sulfate (ZGuS) have been reported to possess a transparency of 60%. researchgate.net This level of transparency is a key indicator of a material's potential for use in optical devices.

| Compound | Reported Optical Transparency (%) |

|---|---|

| Diguanidinum Hydrogen Phosphate Monohydrate (G2HP) | 60 |

| Zinc Guanidinium Sulfate (ZGuS) | 60 |

The optical cut-off wavelength is a critical parameter derived from UV-Vis absorption spectroscopy. It defines the lower limit of the material's transparency range; at wavelengths shorter than the cut-off, the material begins to strongly absorb light due to electron transitions from the valence band to the conduction band. A short cut-off wavelength (i.e., in the deep UV) is highly desirable for applications involving blue or UV lasers, such as in frequency conversion.

For crystals in the guanidinium phosphate family, the optical cut-off wavelength is a key characteristic that is routinely determined. Research on diguanidinum hydrogen phosphate monohydrate (G2HP), a closely related semi-organic NLO crystal, identified the lower cut-off wavelength to be 242 nm. researchgate.net This positions the material as transparent throughout the entire visible spectrum and a significant portion of the UV region, making it a candidate for various NLO applications. researchgate.net

| Compound | Optical Cut-off Wavelength (nm) |

|---|---|

| Diguanidinum Hydrogen Phosphate Monohydrate (G2HP) | 242 |

| Zinc Guanidinium Sulfate (ZGuS) | 210 |

Computational and Theoretical Investigations of Guanidinium Dihydrogen Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational materials science for its favorable balance of accuracy and computational cost. It is extensively used to predict the properties of molecular and crystalline systems. For guanidinium-containing phosphates, DFT calculations are instrumental in understanding the interplay of ionic and hydrogen-bonding interactions that dictate the material's structure and behavior.

The first step in the computational investigation of a compound is typically the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For systems like GDP, this involves optimizing the structures of the guanidinium (B1211019) cation ([C(NH2)3]+) and the dihydrogen phosphate (B84403) anion ([H2PO4]-).

Theoretical calculations on the guanidinium cation generally confirm its planar structure with D3h symmetry, characterized by equivalent C-N bond lengths and N-C-N angles of 120°. However, in a crystal lattice, interactions with the dihydrogen phosphate anions can lead to slight distortions from this ideal symmetry. Similarly, the geometry of the dihydrogen phosphate anion, with its two P-OH and two P=O groups, is influenced by the hydrogen bonding network it forms within the crystal.

DFT calculations for a closely related compound, diguanidinium phosphate monohydrate, have been performed using the B3LYP method with a 6-31++G(d,p) basis set to minimize the energy and obtain the equilibrium structure nih.govdocumentsdelivered.com. While specific optimized parameters for the single guanidinium salt are not detailed in the available literature, typical DFT-calculated bond lengths for the dihydrogen phosphate anion show P-OH bond lengths to be longer than the P=O bond lengths, a distinction that is crucial for understanding its hydrogen-bonding capabilities researchgate.net.

Table 1: Representative Theoretical and Experimental Geometric Parameters for Guanidinium and Dihydrogen Phosphate Ions (Note: The following data is illustrative, based on typical values from computational studies of related compounds, as specific data for Guanidinium Dihydrogen Phosphate is not available in the cited literature.)

| Parameter | Guanidinium Cation ([C(NH2)3]+) | Dihydrogen Phosphate Anion ([H2PO4]-) |

| Bond Lengths (Å) | ||

| C-N | ~1.325 | |

| N-H | ~1.015 | |

| P-OH | ~1.57 | |

| P=O | ~1.50 | |

| O-H | ~0.97 | |

| **Bond Angles (°) ** | ||

| N-C-N | ~120 | |

| H-N-H | ~118 | |

| O-P-O (H-O-P-O) | ~107 | |

| O-P-O (O=P=O) | ~115 | |

| P-O-H | ~110 |

This table is interactive. Click on the headers to sort the data.

Electronic structure analysis delves into the distribution of electrons within the molecule, providing insights into its chemical bonding and reactivity. The calculations reveal how the positive charge in the guanidinium cation is delocalized over the central carbon and three nitrogen atoms due to resonance, which contributes to its stability.

DFT calculations are a reliable method for computing the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental data from Infrared (IR) and Raman spectroscopy to assign the observed vibrational bands to specific molecular motions. The potential energy distribution (PED) analysis, derived from the calculations, provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, which is invaluable for unambiguous assignments nih.govdocumentsdelivered.com.

For diguanidinium phosphate monohydrate, theoretical vibrational frequencies were calculated using the DFT method nih.govdocumentsdelivered.com. The assignments of the vibrational bands were made based on the calculated PED nih.govdocumentsdelivered.com. The study highlighted the characteristic frequencies for the vibrational modes of the guanidinium cation and the phosphate anion.

Key vibrational modes for the guanidinium cation include N-H stretching, NH2 scissoring, and C-N stretching. For the dihydrogen phosphate anion, important modes involve P-O-H bending, P=O stretching, and P-OH stretching. The comparison between calculated and experimental frequencies generally shows good agreement, although the theoretical values are often systematically higher due to the harmonic approximation and the calculations being performed on an isolated molecule in the gas phase. Scaling factors are commonly applied to the computed frequencies to improve the correlation with experimental results nih.gov.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for Guanidinium and Dihydrogen Phosphate Moieties (Note: This table presents typical frequency ranges for the specified vibrational modes based on computational studies of similar compounds.)

| Vibrational Mode | Guanidinium Cation | Dihydrogen Phosphate Anion |

| Stretching Vibrations | ||

| ν(N-H) | 3400-3200 | |

| νas(CN3) | ~1670 | |

| νs(CN3) | ~1000 | |

| ν(P=O) | 1150-1050 | |

| ν(P-OH) | 950-850 | |

| Bending Vibrations | ||

| δ(NH2) | 1650-1600 | |

| δ(P-O-H) | 1300-1200 |

This table is interactive. Users can filter the data based on the type of vibration.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining the electronic properties and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

In the context of this compound, the HOMO is likely to be localized on the electron-rich dihydrogen phosphate anion, while the LUMO would be associated with the guanidinium cation. The energy gap would thus be related to the charge transfer between the anion and the cation. The HOMO-LUMO gap is a key factor in determining the optical properties of a material, including its transparency in the UV-visible region. A larger gap typically corresponds to transparency over a wider range of wavelengths. Computational studies on various organic-inorganic hybrid phosphates have utilized HOMO-LUMO analysis to predict their stability and potential for charge transfer biointerfaceresearch.comuctm.edu.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For the guanidinium cation, the MEP map would show a positive potential distributed over the entire ion, with the most positive regions located around the hydrogen atoms. In the dihydrogen phosphate anion, the most negative potential would be concentrated around the terminal oxygen atoms of the P=O groups, indicating these are the primary sites for hydrogen bonding and electrophilic interactions uctm.eduresearchgate.net. The MEP analysis of this compound would therefore highlight the complementary nature of the electrostatic potentials of the cation and anion, which drives their strong ionic and hydrogen-bonding interactions.

Advanced Intermolecular Interaction Analysis

Beyond the individual properties of the constituent ions, a comprehensive understanding of a crystalline material requires a detailed analysis of the intermolecular interactions that govern its packing and stability.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is constructed around a molecule in a crystal, and it is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules.

For this compound, a Hirshfeld surface analysis would quantify the prevalence of the strong N-H···O hydrogen bonds between the guanidinium cations and the dihydrogen phosphate anions. It would also reveal other, weaker interactions, such as H···H contacts, and provide a percentage contribution of each type of contact to the total Hirshfeld surface area biointerfaceresearch.com. This quantitative insight is crucial for understanding the forces that stabilize the crystal structure.

Natural Bonding Orbital (NBO) Analysis for Electron Charge Transfer

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical Lewis structures, such as 1-center lone pairs and 2-center bonds. q-chem.comwisc.edu This approach provides a quantitative description of the bonding and charge distribution within a molecule. By examining the interactions between filled (donor) and unfilled (acceptor) NBOs, it is possible to quantify the extent of electron delocalization and charge transfer, which are crucial for understanding intermolecular interactions like hydrogen bonding. wisc.edunih.gov

The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. This energy value indicates the strength of the hyperconjugative interaction; a larger E(2) value signifies a more significant charge transfer from the donor to the acceptor orbital. wisc.edu

In the context of guanidinium-phosphate systems, NBO analysis reveals significant charge transfer within the hydrogen bonds that define their interaction. Theoretical studies on models of guanidinium-phosphate complexes show that upon formation of the complex, the nitrogen atoms of the guanidinium cation generally become slightly more negative, while the hydrogen atoms involved in the hydrogen bonds become more positive. researchgate.net This indicates a flow of electron density from the phosphate anion to the guanidinium cation.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies in a Guanidinium-Phosphate Model System

Note: The following data is representative of typical interactions found in guanidinium-phosphate complexes and is based on findings from theoretical studies. researchgate.net Exact values depend on the specific computational model and level of theory.

| Donor NBO (Phosphate) | Acceptor NBO (Guanidinium) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (N-H) | > 10.0 | Strong H-Bond, Significant Charge Transfer |

| LP (O) | σ* (N-H) | 5.0 - 10.0 | Moderate H-Bond, Charge Transfer |

| LP (O) | RY* (N) | < 1.0 | Weak Interaction, Minor Charge Transfer |

Atoms In Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a chemical system to characterize chemical bonding. researchgate.net Instead of relying on orbital-based descriptions, AIM defines atomic interactions based on the topology of the electron density, ρ(r). This is achieved by identifying critical points in the electron density where the gradient is zero.

A key feature of AIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms that indicates the presence of a chemical bond or interaction path. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. researchgate.net

For hydrogen bonds, which are central to the structure of this compound, AIM analysis offers several insights:

Existence and Strength: The presence of a BCP between a hydrogen donor and an acceptor atom confirms the existence of a hydrogen bond. The value of the electron density at the BCP, ρ(r)BCP, correlates with the strength of the bond.

Bond Type: The sign of the Laplacian of the electron density at the BCP, ∇²ρ(r)BCP, helps to distinguish between different types of interactions. For closed-shell interactions like hydrogen bonds and ionic bonds, ∇²ρ(r)BCP is positive, indicating a depletion of charge at the BCP. For shared-electron (covalent) interactions, ∇²ρ(r)BCP is negative.

Hydrogen Bond Energy: The energy of the hydrogen bond (EHB) can be estimated from the electronic potential energy density at the BCP, providing a quantitative measure of the interaction strength. researchgate.net

In studies of dihydrogen phosphate systems, AIM has been employed to provide deeper insight into the position, type, and strength of intermolecular interactions, particularly the hydrogen bonding network that governs the crystal packing. researchgate.net

Theoretical Prediction of Macroscopic Properties from Microscopic Parameters

Computation of Hyperpolarizability for Nonlinear Optical Response

This compound is a material of interest for nonlinear optical (NLO) applications. The NLO response of a material originates from its microscopic electronic structure, specifically how the electron cloud responds to a strong external electric field, such as that from a high-intensity laser. This response is described by the molecular hyperpolarizability (β). Theoretical calculations are essential for predicting and understanding the NLO properties of materials before their synthesis and experimental characterization. nih.govdocumentsdelivered.com

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). Computational quantum chemistry methods can be used to calculate this property. For guanidinium phosphate and its analogues, methods such as the Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) have been employed. nih.govdocumentsdelivered.com

The computational process typically involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation.

Hyperpolarizability Calculation: Using a suitable basis set, such as 6-31++G(d,p), the components of the hyperpolarizability tensor are calculated. The total hyperpolarizability is then derived from these components. nih.govdocumentsdelivered.com

Computational Modeling of Phase Transitions and Structural Transformations

Phase transitions in crystalline solids involve changes in the crystal structure and symmetry, often triggered by variations in temperature or pressure. Computational modeling provides a powerful tool to investigate the mechanisms of these transformations at an atomic level. While specific computational studies on the phase transitions of this compound are not widely detailed, the methodologies are well-established from studies on analogous dihydrogen phosphate compounds, such as choline (B1196258) dihydrogen phosphate and caesium dihydrogen phosphate. nih.govkaist.ac.kr

One prominent computational approach is the use of periodic Density Functional Theory (DFT) calculations. nih.gov This method allows for the modeling of the crystalline solid-state environment. By calculating the vibrational frequencies (phonon modes) at different temperatures or pressures, one can identify soft modes that may drive a structural phase transition. Furthermore, DFT can be used to map the potential energy surface, revealing the energy barriers between different crystalline phases and identifying the lowest energy pathway for a structural transformation. For example, in choline dihydrogen phosphate, periodic DFT calculations combined with vibrational spectroscopy showed that a solid-solid phase transition is linked to a conformational change in the cation and a rearrangement of the anion dimers. nih.gov

Another method used for modeling such transitions is Molecular Dynamics (MD) simulation. MD simulates the movement of atoms and molecules over time, allowing researchers to observe the dynamic processes of phase transitions. By varying the temperature in the simulation, one can observe the spontaneous rearrangement of the crystal lattice from one phase to another.

For certain systems, simplified theoretical models like the quasi-one-dimensional Ising model can be employed. This model has been used to explain phase transition characteristics in caesium dihydrogen phosphate by considering the interactions between neighboring ionic units within the crystal's chain-like structure. kaist.ac.kr These computational strategies are crucial for understanding the relationship between the molecular structure of compounds like this compound and their macroscopic thermal properties.

Emerging Applications in Advanced Materials Science

Development of Nonlinear Optical Devices and Components

Guanidinium (B1211019) dihydrogen phosphate (B84403) is a promising material for nonlinear optical (NLO) applications due to its non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects like second harmonic generation (SHG). The planar, delocalized π-electron system of the guanidinium cation contributes significantly to the material's nonlinear optical response. The development of large, high-quality single crystals of GDP is a critical step in harnessing its full potential for NLO devices. While extensive data on Guanidinium Dihydrogen Phosphate (GuH2PO4) is still emerging, studies on related guanidinium phosphate compounds provide valuable insights into its potential NLO properties. For instance, the related compound bis(guanidinium) hydrogen phosphate monohydrate (Gu₂HPO₄·H₂O) has shown measurable second-order nonlinear optical coefficients.

Frequency conversion, particularly second harmonic generation (SHG), is a fundamental process in photonics for generating light at new frequencies. rsc.org Materials like GDP are sought after for their ability to efficiently double the frequency of incident laser light. For example, SHG is used to produce green lasers from infrared sources. researchgate.net The efficiency of this process is highly dependent on the material's nonlinear optical coefficients and its ability to achieve phase-matching, a condition where the fundamental and second-harmonic waves propagate in phase through the crystal.

While specific phase-matching angles and comprehensive refractive index data for this compound are not yet widely reported, research on analogous materials in the guanidinium family suggests that it is a promising candidate for frequency conversion applications. The SHG efficiency of a related compound, tris(guanidinium) phosphate dihydrate ([C(NH₂)₃]₃PO₄·2H₂O), has been reported to be 1.5 times that of the widely used NLO material Potassium Dihydrogen Phosphate (KDP).

Table 1: Comparative NLO Properties of Guanidinium-Related Phosphates and KDP

| Compound | SHG Efficiency (relative to KDP) | Second-Order NLO Coefficient (d_eff) | Notes |

|---|---|---|---|

| Tris(guanidinium) phosphate dihydrate | 1.5 | Not reported | Demonstrates the potential of guanidinium phosphates. |

| Bis(guanidinium) hydrogen phosphate monohydrate | Not reported | d₁₄ = 0.23 pm/V, d₃₆ = 0.22 pm/V | Shows non-zero NLO coefficients. |

This table presents data for compounds related to this compound to illustrate the potential of this class of materials. Data for GDP itself is currently limited.

Flame Retardant Formulations for Textile and Polymeric Materials

This compound has demonstrated significant efficacy as a flame retardant, particularly for cellulosic materials like cotton and wood. scispace.commit.edu Its flame retardant mechanism is attributed to its endothermic decomposition upon heating, which releases non-flammable gases such as ammonia (B1221849) and water vapor. This process cools the material and dilutes the flammable gases in the combustion zone. Furthermore, the phosphate component promotes the formation of a stable char layer on the surface of the material, which acts as a physical barrier, insulating the underlying material from heat and oxygen.

The Limiting Oxygen Index (LOI) is a standardized measure of the minimum oxygen concentration required to support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. Untreated cotton, for instance, has an LOI of around 19%, meaning it will burn readily in the ambient atmosphere (which contains approximately 21% oxygen). Treatment with this compound (also referred to as monoguanidine dihydrogen phosphate or MGHP) can significantly increase the LOI of cotton to values well above the threshold for self-extinguishing behavior (typically an LOI > 26%). scispace.com

Thermogravimetric analysis (TGA) is used to study the thermal degradation of materials. For flame-retardant treated textiles, TGA curves typically show a decrease in the onset temperature of decomposition, indicating that the flame retardant initiates decomposition at a lower temperature to form a protective char layer. The analysis also reveals an increase in the char residue at higher temperatures, which is indicative of an effective condensed-phase flame retardant mechanism. Studies on cotton treated with MGHP show this characteristic thermal degradation profile. scispace.com

Table 2: Flame Retardant Properties of Cotton Treated with this compound (MGHP)

| Treatment Formulation | Add-on (%) | Limiting Oxygen Index (LOI) (%) | Onset of Decomposition (°C) | Char Residue at 600°C (%) |

|---|---|---|---|---|

| Untreated Cotton | 0 | 19.0 | ~340 | < 10 |

| 15% MGHP | 13.5 | 34.0 | ~280 | > 30 |

Data is compiled from studies on monoguanidine dihydrogen phosphate (MGHP) treated cotton fabrics. scispace.com

Crystal Engineering for Tailored Functional Materials

Crystal engineering is the rational design and synthesis of crystalline solids with desired functionalities. In the context of this compound, crystal engineering principles can be applied to tailor its optical and physical properties. The extensive network of hydrogen bonds between the guanidinium cations and dihydrogen phosphate anions is a key structural feature that can be manipulated to influence the crystal packing and, consequently, the material's properties.

The modulation of the optical and physical properties of guanidinium-based materials often revolves around the modification of the hydrogen-bonding network and the introduction of functional groups. While specific studies on tailoring the properties of this compound are limited, general principles of crystal engineering in related organic-inorganic hybrid materials can be considered.

One approach is the formation of co-crystals, where GDP is crystallized with other molecules to create a new crystalline solid with a unique structure and properties. The choice of the co-former molecule can influence the symmetry of the crystal lattice, which is crucial for nonlinear optical applications. For instance, incorporating chiral molecules could favor the formation of non-centrosymmetric structures.

Integration in Hybrid Organic-Inorganic Materials

This compound serves as an excellent building block for the construction of hybrid organic-inorganic materials. These materials combine the desirable properties of both organic and inorganic components, such as the processability and functionality of organic molecules with the thermal and mechanical stability of inorganic frameworks. The ability of the guanidinium cation and the phosphate anion to form strong, directional hydrogen bonds is instrumental in the self-assembly of these hybrid structures.

The integration of GDP into hybrid materials can be achieved through various synthetic strategies, including solution-based self-assembly and sol-gel methods. The resulting materials can exhibit a wide range of structures, from simple co-crystals to complex, multidimensional networks. The organic component can be a simple organic molecule or a larger polymer, allowing for a high degree of tunability in the final material's properties. For example, the incorporation of chromophoric organic molecules could lead to hybrid materials with enhanced nonlinear optical properties, while the use of long-chain organic cations could result in layered hybrid materials with tunable interlayer spacing. The versatility of guanidinium and phosphate chemistries makes this a fertile area for the development of new functional materials with applications in optics, electronics, and catalysis.

Future Research Directions and Challenges

Exploration of Novel Guanidinium (B1211019) Dihydrogen Phosphate (B84403) Derivatives with Enhanced or Tunable Properties

A primary direction for future research lies in the synthesis and characterization of novel derivatives of guanidinium dihydrogen phosphate. The goal is to enhance or precisely tune the material's properties for specific applications. This can be achieved by chemically modifying either the guanidinium cation or the dihydrogen phosphate anion.

Systematic studies on the binding constants between phosphate and guanidinium have shown that the strength of this interaction can be manipulated by the surrounding environment. researchgate.net This suggests that creating derivatives that alter the local dielectric environment or steric hindrance could be a powerful strategy for tuning material properties. Research has been conducted on various guanidinium phosphates, including diguanidinium phosphate monohydrate (Gu₂HPO₄·H₂O) and triguanidinium phosphate monohydrate (Gu₃PO₄·H₂O), which exhibit different crystal structures and properties compared to GDP. researchgate.net

Future work could focus on creating a library of guanidinium derivatives and systematically studying how these changes affect properties like non-linear optical (NLO) response, thermal stability, and crystal symmetry.

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational methods are becoming indispensable tools for accelerating materials discovery and design. nih.govmit.edu For this compound and its derivatives, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights into structure-property relationships before synthesis is even attempted. nih.govnih.gov

DFT studies can be employed to:

Predict Crystal Structures: Calculate the most stable crystal packing and predict the lattice parameters for novel GDP derivatives. researchgate.net

Simulate Vibrational Spectra: Compare calculated vibrational spectra (Raman and IR) with experimental data to confirm structures and understand bonding environments. researchgate.net

Determine Electronic and Optical Properties: Predict the band gap, refractive indices, and NLO coefficients, guiding the search for materials with enhanced optical performance. researchgate.net

Analyze Reaction Mechanisms: Investigate the energetics of synthesis pathways for new derivatives, helping to optimize reaction conditions. nih.gov

The use of predictive multiscale modeling, integrating data from the atomic level upwards, can help fabricate atomically precise materials with desired functionalities. nih.govcredential.net By combining computational screening with artificial intelligence and machine learning algorithms, researchers can rapidly identify the most promising candidate structures from a vast chemical space, significantly reducing the experimental effort required. mit.eduyoutube.com Such approaches can predict mechanical, optical, thermal, and electronic properties, paving the way for the bottom-up design of innovative materials. nih.govyoutube.com

Table 1: Computational Approaches for GDP Material Design

| Computational Method | Application in GDP Research | Predicted Properties |

| Density Functional Theory (DFT) | Investigation of structural and vibrational properties of guanidinium derivatives. researchgate.net | Geometrical parameters, vibrational frequencies, molecular structure. researchgate.net |

| DFT (M06-2X, B3LYP, etc.) | Elucidation of reaction mechanisms for guanidinium salt synthesis. nih.gov | Reaction path energies, transition states, product stabilities. nih.gov |

| Ab initio Quantum Chemistry | Characterization of interactions and conformations in guanidinium-phosphate complexes. researchgate.net | Binding energies, conformational landscapes, vibrational spectra. researchgate.net |

| Multiscale Modeling & AI/ML | Predictive design of materials with targeted functionalities. nih.govmit.edu | Mechanical strength, toughness, optical and thermal properties. nih.gov |

Development of Scalable and Cost-Effective Crystal Growth Techniques for Industrial Applications

For this compound and its derivatives to find widespread industrial use, particularly in areas like flame retardants or optics, the development of scalable and cost-effective production methods is critical. ycdehongchem.comgoogle.com While large single crystals of compounds like diguanidinium phosphate monohydrate have been grown using solution growth methods, scaling these techniques for mass production presents a challenge. researchgate.net

Current research has demonstrated the growth of bulk single crystals with dimensions suitable for laboratory characterization. researchgate.net However, industrial applications require processes that are reliable, repeatable, and economically viable. Future research should focus on:

Optimizing Solution Growth: Investigating parameters such as solvent composition, temperature gradients, and impurity effects to maximize crystal size and quality while minimizing growth time.

Exploring Alternative Growth Methods: Techniques like melt growth or flux growth could be explored for certain derivatives, potentially offering faster growth rates.

Continuous Manufacturing Processes: Developing continuous reaction and crystallization processes to replace batch production. A process for producing guanidine (B92328) phosphates by reacting guanidine carbonate with an ammonium (B1175870) phosphate at high temperatures (150-500°C) has been patented, suggesting a route for powder production. google.com Another patented method involves reacting cyanoguanidine with phosphoric acid to create guanidine phosphate compositions suitable for flame retardant use. google.com

Process Control and Automation: Implementing advanced process controls to ensure consistent product quality and high yields, reducing manual intervention and cost.

The goal is to transition from laboratory-scale synthesis to an industrial process capable of producing high-purity GDP crystals or powders in large quantities.

Integration of this compound into Next-Generation Optoelectronic and Multiferroic Materials

The unique properties of guanidinium-based phosphate crystals make them intriguing candidates for next-generation electronic and multifunctional materials. A significant area of future research is their integration into optoelectronic and potentially multiferroic devices.

Optoelectronics: Guanidinium and its derivatives are known to form non-centrosymmetric crystals, a prerequisite for second-order NLO properties like second-harmonic generation (SHG). researchgate.net Research has already been conducted on the NLO properties of guanidinium phosphates. For example, diguanidinium phosphate monohydrate (Gu₂HPO₄·H₂O) is non-centrosymmetric, although it was found not to be phase-matchable within its transmission range. researchgate.net Future work will likely involve a targeted search for GDP derivatives with large NLO coefficients and favorable phase-matching characteristics for applications in laser technology and optical communications. The strong hydrogen bonding network in these crystals can contribute to their mechanical and thermal stability, which is crucial for device applications. researchgate.net

Multiferroic Materials: Multiferroic materials exhibit the coexistence of at least two ferroic orders (e.g., ferroelectricity, ferromagnetism, ferroelasticity). While there is limited direct research on multiferroicity in GDP, the components of the crystal suggest potential. The hydrogen-bonded network can give rise to ferroelectric ordering through proton ordering, a mechanism seen in other hydrogen-bonded systems. Introducing magnetic ions through derivatization, either by creating salts with magnetic anions or by forming coordination complexes, could introduce magnetic order. The challenge lies in designing a derivative where these two properties not only coexist but are also coupled. The exploration of GDP-based hybrid organic-inorganic perovskites or metal-organic frameworks could be a fruitful avenue for creating novel multiferroic materials.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing guanidinium dihydrogen phosphate (GDP) in laboratory settings?

- Methodological Answer : GDP synthesis typically involves stoichiometric reactions between guanidine and phosphoric acid under controlled pH. Characterization requires X-ray crystallography (using software like SHELX for structure refinement ), FT-IR spectroscopy to confirm phosphate and guanidinium functional groups, and thermogravimetric analysis (TGA) to assess thermal stability. Elemental analysis (CHN) validates stoichiometry .

Q. How can researchers resolve contradictions in crystallographic data for GDP?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks can arise from impurities or hydration states. Use high-resolution synchrotron X-ray diffraction to improve data quality. Cross-validate with solid-state NMR to probe local phosphate environments and hydrogen bonding . Refinement in SHELXL with restraints for disordered atoms is critical .

Q. What analytical techniques are suitable for studying GDP’s interactions with biological molecules?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities between GDP and anions (e.g., carboxylates). UV-Vis spectroscopy with colorimetric probes (e.g., dinitrophenylhydrazones) detects phosphate recognition, while NMR titration experiments reveal hydrogen-bonding dynamics .

Advanced Research Questions

Q. How does GDP’s self-association in solution complicate binding studies, and how can these challenges be mitigated?

- Methodological Answer : GDP forms oligomers in solution, competing with host-guest interactions. Use dilution experiments with dynamic light scattering (DLS) to monitor aggregation. Employ computational modeling (MD simulations) to predict oligomer stability. Conduct competition studies with inert salts (e.g., KCl) to disrupt self-association .

Q. What strategies optimize GDP’s role in modifying cementitious materials like magnesium oxysulfate (MOS)?

- Methodological Answer : GDP enhances MOS cement strength by promoting the 5·1·7 phase (MgO·MgSO₄·7H₂O). Use XRD to track phase evolution and compressive strength tests (ASTM C109) for performance validation. Adjust GDP concentration (0.1–0.3 wt%) to balance setting time and mechanical properties .

Q. How can researchers design experiments to study GDP’s anion-binding selectivity in complex matrices?

- Methodological Answer : Apply response surface methodology (RSM) with a Box-Behnken design to test variables like pH, ionic strength, and competing anions (e.g., sulfate, fluoride). Analyze selectivity via competitive ITC or NMR. Use statistical tools (ANOVA) to identify dominant factors .

Q. What computational approaches are effective for modeling GDP’s interactions with phosphate oligomers?

- Methodological Answer : Density functional theory (DFT) calculates association energies of GDP-phosphate clusters. Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) reveal solvation effects. Validate with experimental NMR chemical shifts .

Q. How does GDP influence enzymatic processes like trypsin digestion of phosphoproteins?

- Methodological Answer : GDP’s guanidinium group disrupts electrostatic interactions between trypsin and phosphosites. Optimize digestion by titrating GDP (0.1–1 mM) and monitoring peptide yield via LC-MS/MS. Compare with denaturing agents (e.g., urea) to assess specificity .

Methodological Resources

- Structural Analysis : SHELX suite for crystallography , Mercury for visualization.

- Binding Studies : ITC (MicroCal), NMR (Bruker Avance), UV-Vis (Agilent Cary).

- Computational Tools : Gaussian (DFT), GROMACS (MD), Design-Expert (RSM).

Note : Avoid commercial databases like BenchChem. Prioritize peer-reviewed journals (e.g., J. Opt. Soc. Am., Fluid Phase Equilibria) for data validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.